N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide
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Overview
Description
“N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide” is a complex organic compound. It contains a hydrazine group (-NH-NH2), a nitrophenyl group (a benzene ring with a nitro group), and an acetamide group (CH3CONH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. For instance, N-aryl acetamides can be synthesized by reacting anilines with acetic anhydride . The introduction of the hydrazine and nitro groups would require additional steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests aromaticity, and the various functional groups would have significant effects on the compound’s reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the hydrazine group could participate in condensation reactions, while the nitro group could undergo reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amide groups could affect its solubility, while the aromatic ring could influence its stability .Scientific Research Applications
Carcinogenicity and Structure-Activity Relationships
A study by Cohen et al. (1973) examined the comparative carcinogenicity of N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide and structurally related compounds, finding significant incidences of lymphocytic leukemia and forestomach tumors in mice. This work underscores the importance of understanding the biological effects of such compounds for safety and regulatory purposes (Cohen, Lower, Ertürk, & Bryan, 1973).
Optical Properties and Crystal Structure
Mahalakshmi et al. (2002) reported on the crystal structure and optical properties of 3-Nitroacetanilide, a compound with some structural similarities, highlighting its potential as an organic non-linear optical material. This suggests avenues for exploring the optical applications of this compound (Mahalakshmi, Upadhyaya, & Row, 2002).
Green Synthesis Methods
A novel catalytic hydrogenation method for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, was developed by Zhang Qun-feng (2008). This research points to environmentally friendly synthesis routes that could potentially be adapted for related compounds, offering insights into sustainable chemical manufacturing processes (Zhang Qun-feng, 2008).
Antimicrobial Activities
Research by Chaudhari et al. (2020) on the synthesis of N-substituted benzimidazoles, including compounds with a 3-nitrophenyl group, demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights the potential of structurally similar compounds, such as this compound, in developing new antibacterial agents (Chaudhari et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-9(11(17)14-12)6-8-4-2-3-5-10(8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17)/b9-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAHVVAUGHBRRY-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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